molecular formula C22H25N3O6S B11501699 N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11501699
M. Wt: 459.5 g/mol
InChI Key: WHUPKHRAIQFTMT-UHFFFAOYSA-N
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Description

“N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields, including medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide structure.

    Sulfonylation: Introduction of the sulfonyl group.

    Morpholine Addition: Attachment of the morpholine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the benzene ring.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

“N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide” could have various applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-3-(piperidin-4-ylsulfonyl)benzamide

Uniqueness

“N-(2-cyano-4,5-diethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H25N3O6S/c1-3-30-20-13-17(15-23)19(14-21(20)31-4-2)24-22(26)16-6-5-7-18(12-16)32(27,28)25-8-10-29-11-9-25/h5-7,12-14H,3-4,8-11H2,1-2H3,(H,24,26)

InChI Key

WHUPKHRAIQFTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OCC

Origin of Product

United States

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